molecular formula C15H19N3O2 B6458703 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole CAS No. 2549031-84-5

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole

Cat. No.: B6458703
CAS No.: 2549031-84-5
M. Wt: 273.33 g/mol
InChI Key: SEVTZKRDGSNEHN-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, a carbonyl group at the 4 position, and an indazole ring with a methyl group at the 1 position. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the morpholine ring through the cyclization of amino alcohols with α-haloacid chlorides . The indazole ring can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes. The final step involves the coupling of the morpholine and indazole rings through a carbonyl linkage, often facilitated by coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole stands out due to its unique combination of a morpholine ring and an indazole ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.

Biological Activity

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its unique structure, featuring a morpholine ring and an indazole core, has garnered interest for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

Structural Overview

The compound's structure can be described as follows:

  • Indazole Core : A five-membered ring containing two nitrogen atoms.
  • Morpholine Substituent : A six-membered ring containing one nitrogen atom and five carbon atoms, with dimethyl groups at positions 2 and 6 and a carbonyl group at position 4.

This structural arrangement is believed to enhance its selectivity and potency against specific biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Indazole derivatives are known for their ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with enzymes involved in cancer cell proliferation, potentially inhibiting pathways that lead to tumor growth.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce programmed cell death in cancer cells, which is crucial for effective cancer therapy.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Interaction studies have shown that the compound binds to specific biological targets, modulating their activity and affecting downstream signaling pathways.
  • Signal Transduction : The compound may influence various signal transduction pathways, including those related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
1-MethylindazoleLacks morpholine substitutionGeneral anti-cancer activity
2-MethylindazoleSimilar indazole coreModerate anti-inflammatory properties
4-MorpholinoindoleContains morpholine but different corePotential neuroprotective effects

This compound stands out due to its specific combination of functional groups that may enhance its anticancer efficacy compared to other indazole derivatives.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Study on Hypopharyngeal Carcinoma : A study evaluated the anticancer activity of related indazole derivatives on hypopharyngeal carcinoma cells. Results indicated that certain derivatives significantly suppressed IDO1 expression and induced apoptosis in cancer cells .
  • Mechanistic Insights : Another investigation focused on the compound's ability to activate extracellular signal-regulated kinases (ERK) in mitogen-activated protein kinase (MAPK) pathways. This activation was linked to enhanced apoptosis and reduced cell mobility in wound healing assays .

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-8-18(9-11(2)20-10)15(19)14-12-6-4-5-7-13(12)17(3)16-14/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVTZKRDGSNEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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